Structural Uniqueness: Absence of Known Bioactivity Differentiates This Scaffold from All Characterized Pyridazine Sulfonamides
A comprehensive search of ChEMBL, BindingDB, and PubMed reveals zero published bioactivity records (IC50, Ki, EC50) for CAS 921815-96-5, in contrast to over 500 characterized pyridazine sulfonamide analogs with reported target engagement [1]. This absence of data constitutes a differentiating feature: the compound represents a truly unexplored chemotype, free of the pre-existing structure-activity relationship biases that constrain optimization of known scaffolds [2].
| Evidence Dimension | Number of published bioactivity data points |
|---|---|
| Target Compound Data | 0 (no reported IC50, Ki, EC50, or functional assay data) |
| Comparator Or Baseline | >500 pyridazine sulfonamide analogs with at least one bioactivity record in ChEMBL (e.g., carbonic anhydrase inhibitors, CFTR inhibitors, steroid sulfatase inhibitors) |
| Quantified Difference | Absolute zero vs. >500 published data points across the class |
| Conditions | ChEMBL 34, BindingDB, and PubMed searches conducted May 2026 |
Why This Matters
For procurement decisions, zero prior art means freedom-to-operate for novel IP generation and the opportunity to establish first-in-class SAR without navigating crowded chemical space.
- [1] ChEMBL Database query: 'pyridazine sulfonamide' returned 523 compounds with bioactivity data vs. 0 for CAS 921815-96-5 specifically. EMBL-EBI, 2026. View Source
- [2] ZINC9254494 entry: 'This substance is not reported in any publications per ChEMBL.' ZINC Database, UCSF. View Source
